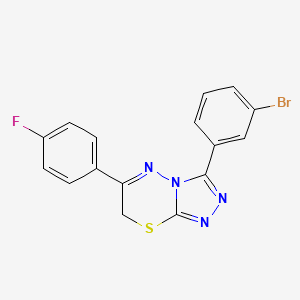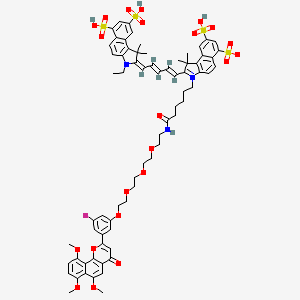
Reactive orange 35
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactive orange 35 is a synthetic dye that belongs to the class of reactive dyes. It is commonly used in the textile industry to dye cotton, silk, and other natural fibers . The compound is known for its bright color and ability to form covalent bonds with fibers, making it a popular choice for dyeing applications.
Métodos De Preparación
The preparation of reactive orange 35 involves several synthetic routes and reaction conditions. One common method includes the use of a formula (II) compound and J acid to carry out a first condensation reaction, followed by further reactions to achieve the desired dye structure . Industrial production methods focus on optimizing the process to ensure high fixation rates, good level-dyeing properties, and minimal environmental impact .
Análisis De Reacciones Químicas
Reactive orange 35 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include single-walled carbon nanotubes (SWCNTs), which facilitate the separation of residual dyes through electrostatic interactions . Major products formed from these reactions include different derivatives of the dye, which can be used for various applications.
Aplicaciones Científicas De Investigación
Reactive orange 35 has a wide range of scientific research applications. It is used in the textile industry for dyeing cotton, silk, and other natural fibers . Additionally, it is employed in forensic science for the identification of cotton fibers dyed with reactive dyes . The compound is also used in environmental studies to investigate the adsorption of dyes onto carbon nanotubes and other materials .
Mecanismo De Acción
The mechanism of action of reactive orange 35 involves its ability to form covalent bonds with fibers through chemical reactions. This process is facilitated by the presence of reactive groups in the dye structure, which interact with the fibers to create strong, stable bonds . The molecular targets and pathways involved in this process include the formation of azo bonds and the interaction with carbon nanotubes .
Comparación Con Compuestos Similares
Reactive orange 35 is similar to other reactive dyes, such as reactive blue 4, reactive red 198, and reactive black 5 . it is unique in its specific color properties and its ability to form strong covalent bonds with fibers. This makes it particularly suitable for applications where bright, long-lasting colors are desired.
Similar Compounds::- Reactive blue 4
- Reactive red 198
- Reactive black 5
Propiedades
Fórmula molecular |
C27H19ClN9Na3O9S3 |
|---|---|
Peso molecular |
814.1 g/mol |
Nombre IUPAC |
trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C27H22ClN9O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33);;;/q;3*+1/p-3 |
Clave InChI |
QODWDUXKFKJVCQ-UHFFFAOYSA-K |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)

![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)




